

"loss of metatartaric acid effectiveness over time in bottled wine"

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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344

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Technical Support Center: Metatartaric Acid Effectiveness in Wine

This technical support center provides troubleshooting guidance and frequently asked questions regarding the loss of **metatartaric acid** effectiveness over time in bottled wine. The information is intended for researchers, scientists, and professionals in the wine industry.

Frequently Asked Questions (FAQs)

Q1: What is **metatartaric acid** and what is its function in wine?

A1: **Metatartaric acid** is a polymer of L-tartaric acid, produced by heating tartaric acid.[1] In winemaking, it acts as a protective colloid to inhibit the crystallization of potassium bitartrate (KHT) and calcium tartrate (CaT), thus preventing the formation of tartrate sediments in bottled wine.[2][3][4] It does not remove the tartrate salts but rather delays their crystal growth.[4][5]

Q2: Why does the effectiveness of **metatartaric acid** decrease over time?

A2: The stabilizing effect of **metatartaric acid** is not permanent because it undergoes hydrolysis, breaking down back into tartaric acid.[6][7] This hydrolysis eliminates the inhibitory effect and can even increase the wine's tartaric instability by raising the concentration of tartaric acid.[6][7]

Q3: What are the main factors influencing the rate of **metatartaric acid** hydrolysis?

A3: The primary factor is storage temperature.[2][7][8] Higher temperatures significantly accelerate the rate of hydrolysis, leading to a more rapid loss of effectiveness.[7][8] Time is also a critical factor; the protective effect diminishes as the wine is stored for longer periods.[2][7] Wine pH also influences the rate of hydrolysis.

Q4: How long can I expect **metatartaric acid** to be effective in my bottled wine?

A4: The duration of effectiveness is highly dependent on the storage temperature of the wine.[2][7] At lower temperatures, the stability is prolonged. For instance, it can be effective for several years at 0°C, but only for a few hours at 35-40°C.[7]

Q5: Are there any contraindications for the use of **metatartaric acid**?

A5: Yes. It is not suitable for wines intended for long aging periods due to its temporary stabilizing effect.[2] It should be added to wine that is ready for bottling, after any fining or filtration, as these processes can remove the large molecules of **metatartaric acid** and reduce its efficacy.[8] The wine should also be protein-stable before the addition of **metatartaric acid** to avoid haze formation.[8]

Q6: Can **metatartaric acid** be used in all types of wine?

A6: **Metatartaric acid** can be used in white, rosé, and red wines. However, its effectiveness for preventing calcium tartrate precipitation is lower than for potassium bitartrate. For red and rosé wines, care must be taken as interactions with phenolic compounds can potentially cause haze or precipitation.[2]

Troubleshooting Guide

Issue: Tartrate crystals have formed in my bottled wine despite treatment with **metatartaric acid**.

Potential Cause	Troubleshooting Steps
High Storage Temperature	1. Review the temperature logs of the wine storage facility. 2. Compare the storage temperatures against the stability data for metatartaric acid (see Table 1). 3. If high temperatures are identified, consider relocating the wine to a temperature-controlled environment for future storage.
Extended Storage Time	1. Determine the bottling date of the wine. 2. Cross-reference the storage duration with the expected effectiveness period at the given storage temperature (see Table 1). 3. For wines intended for longer aging, consider alternative stabilization methods like cold stabilization. [2]
Incorrect Dosage	1. Verify the dosage of metatartaric acid used against the manufacturer's recommendations and regulatory limits (e.g., maximum of 10 g/hL in some regions). [8] 2. If under-dosed, the inhibitory effect may have been insufficient from the start.
Improper Addition Procedure	1. Confirm that the metatartaric acid was added to the wine after all fining and filtration steps. [8] 2. Ensure the metatartaric acid was dissolved in cold water immediately before use, as hot water causes immediate hydrolysis. 3. Verify that the wine was thoroughly mixed after the addition to ensure even distribution.
Initial Wine Composition	1. Analyze the wine for high levels of potassium and tartaric acid, which would indicate a high initial instability. 2. Check if the wine was protein-stable before the addition of metatartaric acid. [8]

Data Presentation

Table 1: Estimated Effectiveness of **Metatartaric Acid** at Different Storage Temperatures.

Storage Temperature	Estimated Duration of Effectiveness
0°C	Several years[7]
10-12°C	Over two years[7]
12-16°C	Up to 18 months[8]
15-18°C	Up to 12 months[8]
10°C in winter to 18°C in summer	One year to eighteen months[7]
20°C	Three months[7]
23°C	Three months (for a 2% solution)[6]
25°C	One month[7]
30°C	One week[7]
35-40°C	A few hours[7]

Experimental Protocols

Protocol 1: Determination of **Metatartaric Acid** Presence (Qualitative)

This method is based on the formation of an insoluble precipitate with cadmium acetate in an acidic medium.[9][10]

- Sample Preparation: Use wine suspected of containing **metatartaric acid**. Prepare a control sample by heating the same wine in a microwave at maximum power for 2.5 minutes or in a 100°C water bath for 5 minutes to hydrolyze any **metatartaric acid** present.[10]
- Precipitation:
 - To 10 mL of the test wine in a centrifuge tube, add 1 mL of a 5% cadmium acetate solution.

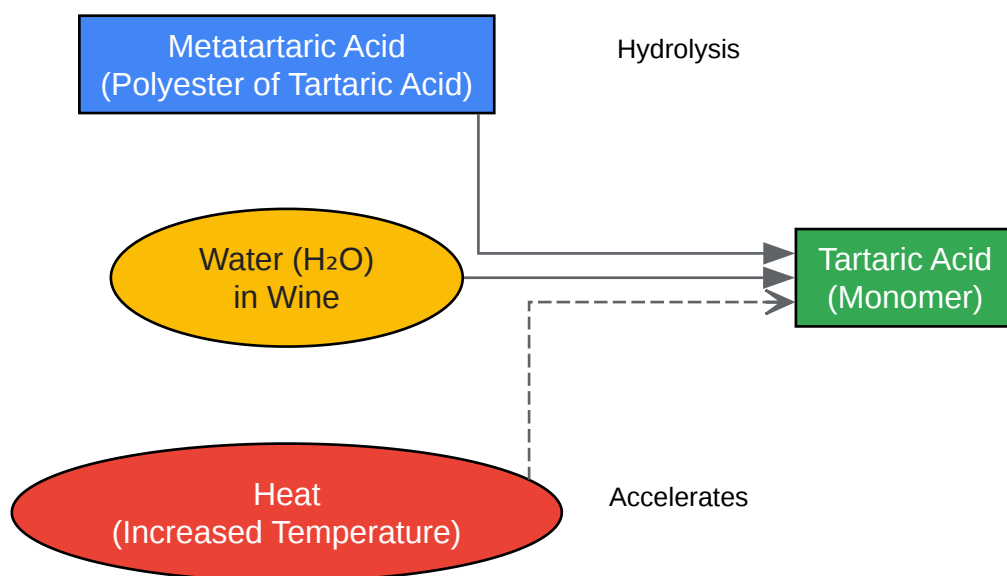
- Shake the tube and let it stand for 2 hours at room temperature.
- Observation:
 - Centrifuge the tube.
 - A lamellate precipitate at the bottom of the tube indicates the presence of **metatartaric acid**.[\[10\]](#) The control sample should not form this precipitate.

Protocol 2: Quantification of Total Tartaric Acid after Hydrolysis

This protocol determines the total tartaric acid content after hydrolyzing any **metatartaric acid** present, which can then be compared to the initial tartaric acid level.[\[9\]](#)[\[11\]](#)

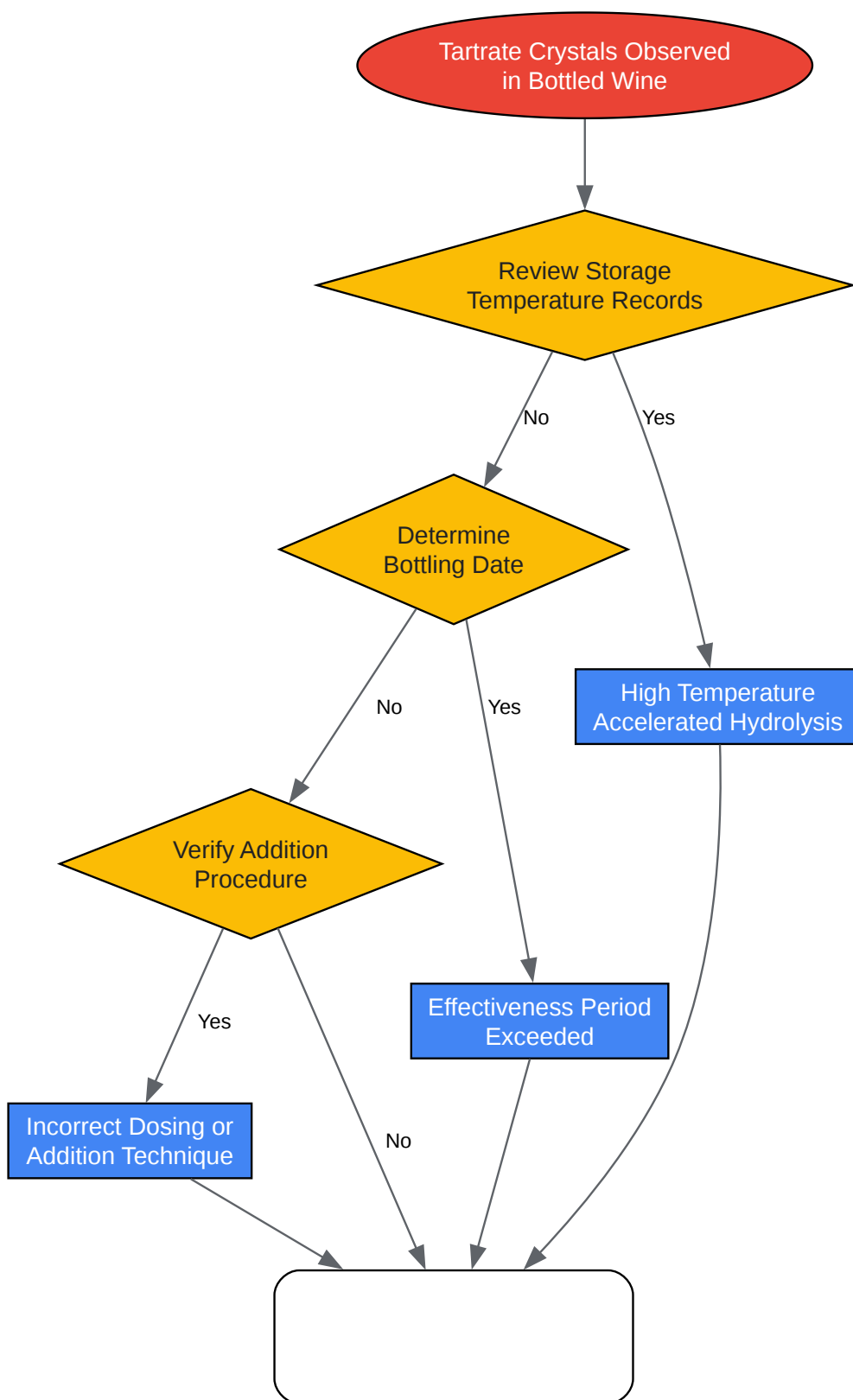
- Hydrolysis:
 - Place 10 mL of wine and 0.4 mL of glacial acetic acid into a 50 mL conical flask fitted with a reflux condenser.
 - Boil the solution for 30 minutes.[\[11\]](#)
 - Allow the solution to cool.
- Precipitation:
 - Transfer the cooled solution to a 600 mL beaker, rinsing the flask with water.
 - Follow a standard procedure for tartaric acid precipitation, for example, as calcium (\pm)tartrate.[\[11\]](#)
- Quantification:
 - The precipitated tartaric acid can be determined gravimetrically or volumetrically.[\[11\]](#) The difference between this value and the tartaric acid content of the non-hydrolyzed wine gives an indication of the initial **metatartaric acid** concentration.

Mandatory Visualizations



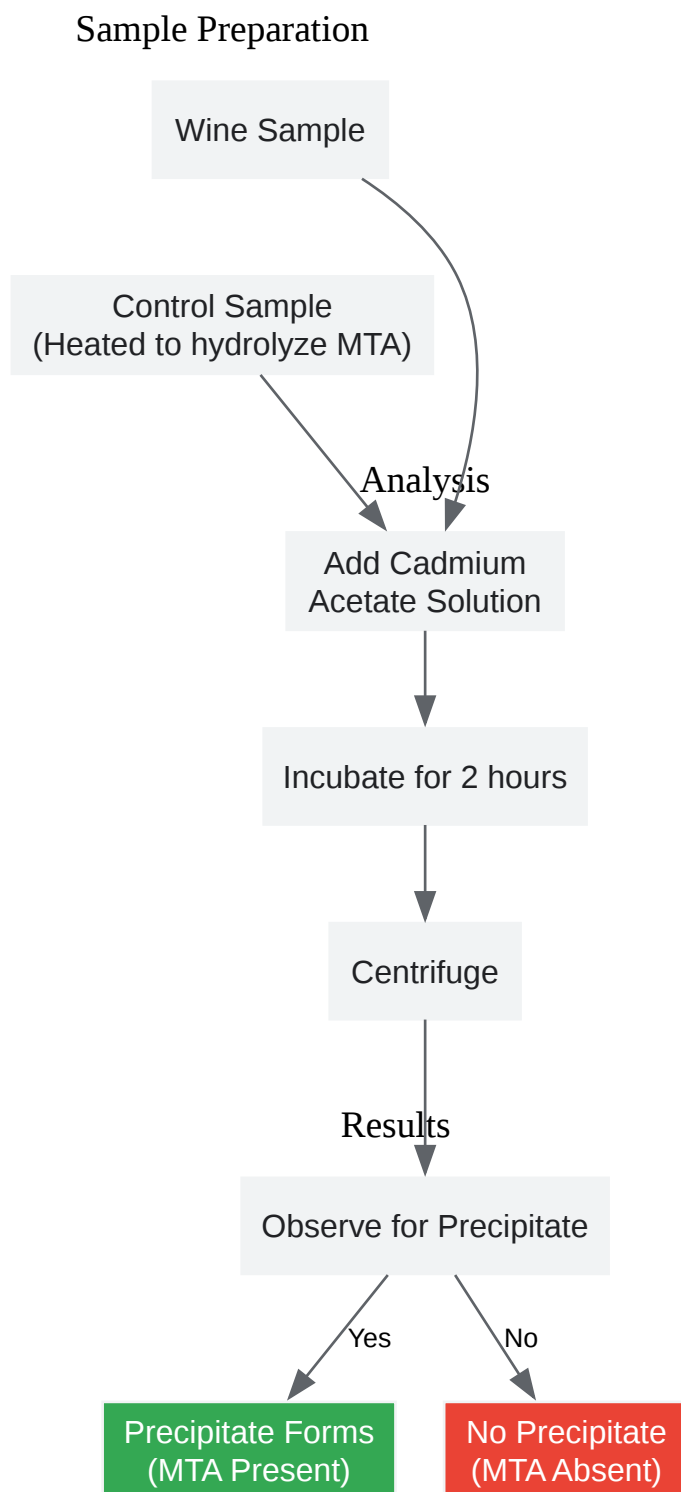
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*Chemical degradation pathway of **metatartaric acid** in wine.*



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Troubleshooting workflow for tartrate precipitation.



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Experimental workflow for qualitative MTA detection.

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